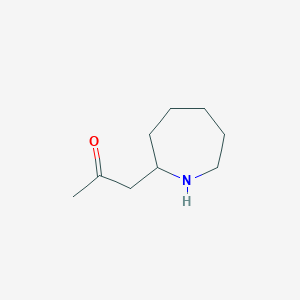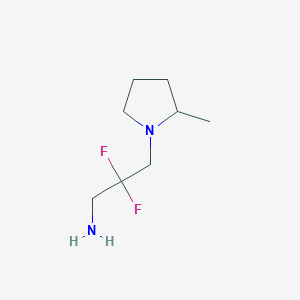
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a difluoropropylamine chain
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the use of nucleophilic fluorination reactions with reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of fluorination and pyrrolidine synthesis can be applied. Industrial-scale production would likely involve optimized reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and selectivity, allowing it to modulate biological processes effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine: Similar structure with a different position of the methyl group.
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Lacks the methyl substitution on the pyrrolidine ring.
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the methyl-substituted pyrrolidine ring contributes to its enhanced reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C8H16F2N2 |
|---|---|
分子量 |
178.22 g/mol |
IUPAC名 |
2,2-difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-3-2-4-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChIキー |
LSSHTGCEOALLSZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

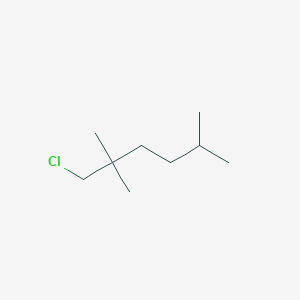

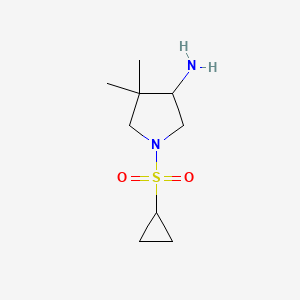
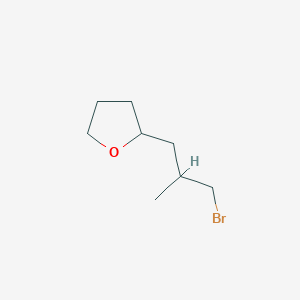
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
